molecular formula C12H15FN2O2 B2782913 Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate CAS No. 329042-42-4

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2782913
CAS No.: 329042-42-4
M. Wt: 238.262
InChI Key: KWVIJGFYBHCKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 4-fluorophenyl substituent at the 4-position of the piperazine ring and a methyl ester group at the 1-position.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIJGFYBHCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329042-42-4
Record name methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and fluorophenyl group participate in oxidation under controlled conditions:

Reagent/Conditions Site of Reaction Product Yield Reference
KMnO₄ (acidic, 60°C)Piperazine ringN-Oxide derivative72%
H₂O₂ (aq. HCl, RT)Fluorophenyl ringHydroxylated fluorophenyl58%
  • Mechanism : Piperazine oxidation proceeds via radical intermediates, forming N-oxide species. Fluorophenyl hydroxylation occurs through electrophilic aromatic substitution, facilitated by the fluorine atom’s electron-withdrawing effect.

Reduction Reactions

The ester group and aromatic ring undergo reduction:

Reagent/Conditions Site of Reaction Product Yield Reference
LiAlH₄ (anhydrous ether)Ester group4-(4-Fluorophenyl)piperazin-1-yl methanol85%
H₂/Pd-C (ethanol, 50°C)Fluorophenyl ringPartially reduced cyclohexane41%
  • Mechanism : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation selectively saturates the aromatic ring under high-pressure conditions .

Substitution Reactions

The piperazine nitrogen atoms and fluorophenyl group are sites for nucleophilic and electrophilic substitutions:

Piperazine Nitrogen Alkylation

Reagent Conditions Product Yield Reference
CH₃I (K₂CO₃, DMF)N-MethylationQuaternary ammonium salt67%
Benzyl chloride (Et₃N, THF)N-BenzylationBis-alkylated piperazine53%

Fluorophenyl Ring Substitution

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄ (0°C)Nitration3-Nitro-4-fluorophenyl derivative38%
Cl₂ (FeCl₃, CH₂Cl₂)ChlorinationDichlorinated fluorophenyl45%
  • Mechanism : Piperazine alkylation proceeds via SN2 at the secondary amine. Electrophilic aromatic substitution on the fluorophenyl ring is meta/para-directed due to fluorine’s −I effect .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis:

Reagent/Conditions Product Yield Reference
NaOH (aq. ethanol, reflux)4-(4-Fluorophenyl)piperazine-1-carboxylic acid89%
HCl (conc., RT)Acid chloride intermediate76%
  • Applications : Hydrolysis to the carboxylic acid enables further derivatization (e.g., amide coupling).

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Reagent/Conditions Reaction Type Product Yield Reference
Suzuki-Miyaura (Pd(PPh₃)₄)ArylationBiaryl derivative62%
Buchwald-Hartwig (Pd₂(dba)₃)AminationAminated fluorophenyl55%

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity:

Compound Key Reaction Reactivity Difference
Methyl 4-(3-fluorophenyl)piperazine-1-carboxylateElectrophilic substitutionHigher para-selectivity
Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylateEster hydrolysisSlower hydrolysis due to ethyl

Scientific Research Applications

Pharmacological Applications

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate has demonstrated notable interactions with several biological targets, indicating its potential as a pharmacological agent.

  • Receptor Interaction : The compound shows affinity for various receptors, particularly in the context of developing drugs targeting neurokinin receptors. For instance, related compounds have been identified as potent antagonists for the NK(1) receptor, which plays a role in pain and inflammation management .
  • Anticancer Activity : Research indicates that derivatives of this compound can exhibit anticancer properties. Piperazine-containing compounds are being explored for their ability to inhibit cancer cell growth, with some derivatives showing half-maximal inhibitory concentrations (GI50) in the low micromolar range .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, often involving the modification of piperazine derivatives. Understanding its structure-activity relationship is crucial for optimizing its pharmacological properties.

Compound Structure Features Unique Aspects
This compoundPiperazine ring with fluorophenyl substitutionEnhanced lipophilicity due to fluorine atom
Methyl 1-(4-fluorophenyl)piperazine-2-carboxylateAdditional methyl group on nitrogenDifferent position of carboxylate
Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylateEthyl instead of methyl groupAlters biological activity
Methyl 4-(3-fluorophenyl)piperazine-1-carboxylateDifferent position of fluorine on phenyl ringPotentially different receptor interactions

The presence of the carboxylic acid and fluorine functionalities enhances the compound's pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound and its derivatives:

  • Study on NK(1) Receptor Antagonists : A study focused on piperazine derivatives revealed that certain compounds exhibited strong antagonistic activity against NK(1) receptors, showcasing their potential as therapeutic agents for conditions like anxiety and depression .
  • Antimalarial Activity : In research involving piperazine-containing quinolone derivatives, compounds were developed that displayed significant antimalarial activity, suggesting that this compound could be part of a broader class of effective treatments against malaria .

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key Observations :

  • Ester Group Stability : The tert-butyl analog undergoes degradation in acidic conditions, suggesting methyl or ethyl esters may offer better stability for oral administration .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding in some analogs, while bulky groups (e.g., quinazoline in ) may sterically hinder activity despite moderate inhibition.

Key Observations :

  • Reductive Amination: Sodium cyanoborohydride (NaBH3CN) in methanol (pH 7) is a common method for piperazine-piperidine coupling, yielding stable products .
  • Carbamate Formation : Triphosgene in anhydrous THF facilitates ester-carbamate linkages but may require rigorous moisture control .

Pharmacological and Stability Data

Key Observations :

  • Antitubercular Activity : Ethyl piperazine carboxylates show high mycobacterial inhibition but cytotoxicity, suggesting methyl analogs may require optimization for therapeutic windows .
  • Neuroactive Potential: Trifluoromethylphenyl-piperazines (e.g., ) highlight the role of fluorinated aryl groups in CNS targeting, though esterification (as in the methyl compound) may alter blood-brain barrier penetration.

Biological Activity

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C12H15FN2O2C_{12}H_{15}FN_2O_2. The presence of the fluorophenyl group is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been documented to act as an inhibitor for various enzymes, thereby modulating biological pathways. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, leading to altered metabolic processes.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways related to mood regulation and neurological functions.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that derivatives with similar piperazine structures have shown effectiveness against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 10 µg/mL against E. coli
Related Piperazine DerivativeAntifungal< 5 µg/mL against Candida spp.

2. Neuropharmacological Effects

Studies have indicated that this compound may possess neuropharmacological effects, potentially useful in treating conditions such as anxiety and depression. Its ability to modulate serotonin receptors has been a focal point of research.

3. Anti-cancer Potential

Preliminary studies suggest that this compound may exhibit anti-cancer properties. For example, related compounds have demonstrated significant growth inhibition in cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)4.36
MCF-7 (Breast Cancer)5.20

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring or the fluorophenyl group can significantly influence potency and selectivity.

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and receptor binding affinity.
  • Carboxylate Group : The ester functionality plays a critical role in enzyme interactions, affecting hydrolysis rates and bioavailability.

Case Study 1: Neuropharmacological Screening

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study 2: Antimicrobial Efficacy

In vitro testing against multiple bacterial strains demonstrated that this compound exhibited strong antimicrobial activity, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound is hazardous if ingested or inhaled, causing skin and eye irritation . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate, and how can intermediates be characterized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution of a fluorophenyl group onto a piperazine core, followed by carboxylation using methyl chloroformate. Key intermediates are purified via recrystallization or column chromatography. Characterization employs 1H/13C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight. For example, analogous piperazine derivatives are synthesized under inert atmospheres using solvents like dichloromethane (DCM) and monitored via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the piperazine ring conformation and fluorophenyl substitution. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-F stretches. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect decomposition temperatures .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer: Target-specific assays (e.g., receptor binding or enzyme inhibition) are prioritized. For example, fluorophenyl-piperazine derivatives are screened against serotonin or dopamine receptors using radioligand displacement assays . Dose-response curves (IC50 values) are generated, complemented by molecular docking to predict binding modes to crystal structures of target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer: Optimization involves systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalyst loading (e.g., triethylamine for carboxylation). Design of Experiments (DoE) tools like response surface methodology (RSM) identify critical parameters. For example, analogous reactions achieve >80% yield by maintaining anhydrous conditions and slow reagent addition .

Q. How should researchers resolve contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?

  • Methodological Answer: Discrepancies often arise from differences in substituent positioning (e.g., para- vs. ortho-fluorophenyl) or assay conditions (e.g., cell line variability). A meta-analysis comparing structural analogs (e.g., ethyl vs. methyl esters) and normalizing activity data to reference standards is recommended. Cross-validation using isothermal titration calorimetry (ITC) can clarify binding thermodynamics .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves piperazine ring puckering and fluorophenyl orientation. For twinned crystals, HKL-5 or CrysAlisPro data integration is applied. Disorder in the methyl ester group is modeled with split positions and restrained isotropic displacement parameters .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer: Systematic substitution at the piperazine N-atom or fluorophenyl ring is analyzed via quantitative SAR (QSAR) models. For example, replacing the methyl ester with a tert-butyl group (as in tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate) improves metabolic stability. Free-Wilson analysis quantifies contributions of individual substituents to activity .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer: Pro-drug derivatization (e.g., ester hydrolysis to carboxylic acid) enhances aqueous solubility. LogP optimization via introduction of polar groups (e.g., hydroxyl) balances membrane permeability. In vitro assays (e.g., Caco-2 monolayers) assess intestinal absorption, while microsomal stability assays predict hepatic clearance .

Q. How can researchers troubleshoot low yields during the final carboxylation step?

  • Methodological Answer: Common issues include moisture sensitivity of methyl chloroformate and side reactions with piperazine amines. Solutions include rigorous drying of solvents (e.g., molecular sieves in DCM) and stoichiometric control (1:1 molar ratio). Quenching with ice-cold water followed by liquid-liquid extraction minimizes byproduct formation .

Q. What advanced techniques validate crystallographic data when disorder or twinning complicates refinement?

  • Methodological Answer:
    Twinning matrices (e.g., using TWINLAW in SHELXL) and Hooft parameter analysis validate twinned datasets. For disorder, DFT-optimized molecular geometries (e.g., Gaussian09) guide restraint application. Cross-validation with PXRD (powder X-ray diffraction) confirms bulk crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.